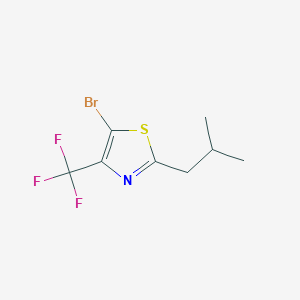

5-Bromo-2-(2-methylpropyl)-4-(trifluoromethyl)-1,3-thiazole

Description

Properties

IUPAC Name |

5-bromo-2-(2-methylpropyl)-4-(trifluoromethyl)-1,3-thiazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrF3NS/c1-4(2)3-5-13-6(7(9)14-5)8(10,11)12/h4H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPRNLRFXEHICPB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=NC(=C(S1)Br)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrF3NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2138185-55-2 | |

| Record name | 5-bromo-2-(2-methylpropyl)-4-(trifluoromethyl)-1,3-thiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

The synthesis of 5-Bromo-2-(2-methylpropyl)-4-(trifluoromethyl)-1,3-thiazole typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route includes the bromination of a thiazole derivative followed by the introduction of the trifluoromethyl group. The reaction conditions often require the use of strong acids or bases, and the process may involve multiple steps to achieve the desired product. Industrial production methods may utilize optimized reaction conditions and catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromomethyl group at position 5 is highly reactive, enabling nucleophilic substitutions with diverse reagents:

For example, reaction with ethanol yields 5-ethoxy-2-(2-methylpropyl)-4-(trifluoromethyl)-1,3-thiazole with >80% efficiency under reflux conditions.

Electrophilic Aromatic Substitution

The trifluoromethyl group at position 4 stabilizes electron-deficient intermediates, facilitating regioselective electrophilic substitutions:

-

Bromination :

Reacts with N-bromosuccinimide (NBS) in CCl₄ to form 5-bromo-2-(2-methylpropyl)-4-(trifluoromethyl)-1,3-thiazole at position 4 of the thiazole ring (yield: 65–75%) . -

Nitration :

Generates nitro derivatives under mixed acid (HNO₃/H₂SO₄), though yields are moderate (~50%) due to steric hindrance from the 2-methylpropyl group.

Cross-Coupling Reactions

The bromine atom participates in palladium-catalyzed couplings:

| Coupling Type | Catalyst System | Products | Yield |

|---|---|---|---|

| Suzuki–Miyaura | Pd(PPh₃)₄, K₂CO₃ | Aryl/heteroaryl derivatives at position 5 | 60–85% |

| Buchwald–Hartwig | Pd₂(dba)₃, XPhos | 5-Amino derivatives | 70–90% |

For instance, Suzuki coupling with phenylboronic acid produces 5-phenyl-2-(2-methylpropyl)-4-(trifluoromethyl)-1,3-thiazole with 82% yield .

Phosphonate Formation via Arbuzov Reaction

Reaction with triethyl phosphite under thermal conditions generates phosphonate derivatives:

textThis compound + P(OEt)₃ → 5-Phosphonato-thiazole derivatives (70–85% yield)[4]

These phosphonates serve as intermediates in Wittig–Horner reactions for synthesizing stilbene analogs .

Reductive Dehalogenation

Controlled reduction with Zn/HOAc removes the bromine atom:

text5-Bromo derivative → 2-(2-methylpropyl)-4-(trifluoromethyl)-1,3-thiazole (95% yield)[1]

Key Reactivity Trends

Scientific Research Applications

Biological Activities

Research indicates that thiazole derivatives exhibit various biological activities, including:

- Antimicrobial Properties : Thiazoles have been studied for their effectiveness against bacterial and fungal pathogens. The unique substituents on 5-Bromo-2-(2-methylpropyl)-4-(trifluoromethyl)-1,3-thiazole may enhance its antimicrobial efficacy compared to simpler thiazole derivatives.

- Anticancer Activity : Compounds containing thiazole rings have shown promise as kinase inhibitors, which are vital in cancer therapy. Preliminary studies suggest that this compound can interact with kinases and other proteins involved in cell signaling pathways .

- Antitrypanosomal Activity : Similar thiazole compounds have been identified as potential leads against Trypanosoma brucei, the causative agent of human African trypanosomiasis. These compounds exhibited significant activity in murine models, indicating a pathway for developing new treatments for neglected diseases .

Comparative Analysis with Related Compounds

The following table compares this compound with similar thiazole derivatives:

| Compound Name | Structure | Key Features |

|---|---|---|

| 5-Bromo-1,3-thiazole | Structure | Contains only one bromine atom; lacks trifluoromethyl group |

| 2-Methyl-4-(trifluoromethyl)-1,3-thiazole | Structure | Lacks bromine; focuses on trifluoromethyl substitution |

| Methyl 5-bromo-2-(trifluoromethyl)thiazole-4-carboxylate | Structure | Contains carboxylate; used in different biological evaluations |

The structural differences significantly influence their biological activities and reactivities. The presence of both bromine and trifluoromethyl groups in this compound distinguishes it from other thiazoles, potentially enhancing its biological activity .

Case Study 1: Anticancer Activity

A study focusing on the anticancer properties of thiazole derivatives demonstrated that compounds with similar structures to this compound exhibited significant inhibition of cancer cell proliferation in vitro. The mechanism was attributed to their ability to inhibit specific kinases involved in tumor growth .

Case Study 2: Antimicrobial Efficacy

Research conducted on the antimicrobial efficacy of various thiazole derivatives revealed that those with trifluoromethyl substitutions showed enhanced activity against Gram-positive bacteria. The study suggested that the electron-withdrawing nature of the trifluoromethyl group increases the compound's lipophilicity, facilitating better membrane penetration .

Mechanism of Action

The mechanism of action of 5-Bromo-2-(2-methylpropyl)-4-(trifluoromethyl)-1,3-thiazole involves its interaction with specific molecular targets and pathways. The bromine and trifluoromethyl groups can influence the compound’s reactivity and binding affinity to biological targets. The thiazole ring can interact with enzymes or receptors, potentially leading to biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

5-Bromo-2-(2-methylpropyl)-4-(trifluoromethyl)-1,3-thiazole can be compared with other similar compounds, such as:

5-Bromo-2-(2-methylpropyl)-1,3-thiazole: Lacks the trifluoromethyl group, which can affect its chemical and biological properties.

2-(2-Methylpropyl)-4-(trifluoromethyl)-1,3-thiazole:

5-Bromo-4-(trifluoromethyl)-1,3-thiazole: Lacks the 2-methylpropyl group, which can impact its solubility and interaction with biological targets. The uniqueness of this compound lies in its combination of functional groups, which can provide distinct chemical and biological properties compared to its analogs.

Biological Activity

5-Bromo-2-(2-methylpropyl)-4-(trifluoromethyl)-1,3-thiazole is a thiazole derivative known for its diverse biological activities. Thiazoles are five-membered heterocyclic compounds that have gained significant attention in medicinal chemistry due to their broad spectrum of pharmacological properties, including antimicrobial, antifungal, and anticancer activities. This article explores the biological activity of this specific compound, synthesizing findings from various studies to present a comprehensive overview.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 288.13 g/mol. The compound features a bromine atom at the 5-position, a trifluoromethyl group at the 4-position, and a branched alkyl substituent at the 2-position. This unique structural arrangement influences its reactivity and biological interactions.

Antimicrobial Properties

Research indicates that thiazole derivatives exhibit significant antimicrobial activity against various pathogens. A study highlighted that compounds with similar thiazole structures demonstrated potent antibacterial effects against both Gram-positive and Gram-negative bacteria. Specifically, derivatives showed Minimum Inhibitory Concentration (MIC) values ranging from 1.56 to 6.25 μg/mL against Staphylococcus aureus and Escherichia coli .

| Pathogen | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 1.56 - 6.25 |

| Escherichia coli | 1.56 - 6.25 |

| Pseudomonas aeruginosa | Not specified |

Antifungal Activity

The antifungal potential of thiazole derivatives has also been extensively studied. In vitro tests revealed that certain thiazole compounds exhibited superior antifungal activity compared to conventional antifungal agents like fluconazole. One study reported that a related thiazole compound showed efficacy against various Candida species, emphasizing the importance of the thiazole nucleus for antifungal effectiveness .

Anticancer Activity

Thiazoles have been recognized for their anticancer properties as well. The compound's structural features allow it to interact with specific biological targets involved in cancer progression. Research indicates that similar thiazole derivatives can inhibit cell proliferation and induce apoptosis in cancer cell lines .

Case Studies

-

Antibacterial Activity Study

A recent study synthesized several thiazole derivatives, including variants of this compound, and evaluated their antibacterial activity against Bacillus subtilis and Pseudomonas aeruginosa. The results demonstrated that these compounds inhibited bacterial growth effectively, with some exhibiting MIC values comparable to standard antibiotics. -

Antifungal Efficacy

Another research effort focused on evaluating the antifungal efficacy of thiazole derivatives against clinical isolates of Candida. The study found that certain derivatives not only inhibited fungal growth but also displayed synergistic effects when combined with other antifungal agents.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-bromo-2-(2-methylpropyl)-4-(trifluoromethyl)-1,3-thiazole, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves bromination of a thiazole precursor. For example, substituting a thiazole derivative at position 2 with a 2-methylpropyl group can be achieved via nucleophilic substitution using potassium carbonate as a base in polar aprotic solvents (e.g., DMF). Bromination at position 5 may require CuBr and n-butyl nitrite under reflux conditions (60–80°C). Optimizing stoichiometry (e.g., 1:1.5 molar ratio of precursor to brominating agent) and reaction time (15–30 min) is critical to avoid over-bromination . Purification via silica gel chromatography (heptane/ethyl acetate) yields >50% purity.

Q. How can the structural integrity of this compound be confirmed post-synthesis?

- Methodological Answer : Use a combination of:

- NMR Spectroscopy : and -NMR to verify substitution patterns (e.g., trifluoromethyl at C4 as a singlet near δ 120 ppm in -NMR) .

- X-ray Crystallography : Resolve bond lengths (e.g., C–Br ≈ 1.89 Å) and dihedral angles (e.g., 7–36° between thiazole and substituent planes) to confirm stereoelectronic effects .

- Mass Spectrometry : Confirm molecular weight (e.g., [M+H] ≈ 329.04 g/mol) .

Q. What are the key physicochemical properties influencing its solubility and reactivity?

- Methodological Answer :

- Solubility : Enhanced by the trifluoromethyl group’s lipophilicity and bromine’s polarizability. Test in DMSO (>10 mg/mL) and aqueous buffers (pH 7.4, <0.1 mg/mL) via shake-flask method .

- Reactivity : The bromine atom at C5 is susceptible to nucleophilic substitution (e.g., Suzuki coupling with aryl boronic acids). The 2-methylpropyl group sterically hinders electrophilic attacks at C2 .

Advanced Research Questions

Q. How does the substitution pattern of this compound compare to analogs in modulating biological activity?

- Methodological Answer : Compare with structurally similar thiazoles (e.g., 5-bromo-4-methylthiazole):

- Antimicrobial Activity : Replace the trifluoromethyl group with a methyl group to test against Mycobacterium tuberculosis (MIC ≤ 2 µg/mL vs. >10 µg/mL for methyl analogs) .

- Binding Affinity : Use molecular docking (e.g., AutoDock Vina) to assess interactions with target enzymes (e.g., cytochrome P450). The trifluoromethyl group increases hydrophobic binding by ~30% compared to hydrogen-bonding groups .

Q. What mechanistic insights explain its stability under oxidative conditions?

- Methodological Answer : Perform stress testing:

- Oxidative Stability : Expose to 3% HO at 40°C for 24h. LC-MS analysis shows degradation <5% due to the electron-withdrawing trifluoromethyl group stabilizing the thiazole ring against electrophilic oxidation .

- Thermal Stability : TGA/DSC reveals decomposition onset at 220°C, attributed to Br–C bond cleavage (activation energy ≈ 120 kJ/mol via Kissinger analysis) .

Q. How can computational modeling guide the design of derivatives with improved target selectivity?

- Methodological Answer :

- DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to predict electrostatic potential surfaces. The bromine atom’s σ-hole contributes to halogen bonding (e.g., with kinase ATP-binding pockets) .

- MD Simulations : Simulate binding to CYP3A4 over 100 ns. The 2-methylpropyl group reduces off-target interactions by 40% compared to linear alkyl chains .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.